Superior Antiproliferative Potency Against Hep3B Hepatocellular Carcinoma Cells vs. In-Class Analogs 2a–2e
Compound 2f demonstrated the highest potency among all six fluorophenyl-isoxazole-carboxamide derivatives against Hep3B liver cancer cells, with an IC50 of 5.76 µg/mL [1]. In contrast, the remaining active analogs (2a–2c and 2e) exhibited substantially weaker activity, with IC50 values spanning 7.66–11.60 µg/mL [1]. Compound 2d showed negligible activity in this assay [1]. The magnitude of improvement for 2f over the next most potent analog was approximately 1.3-fold, and over 2.0-fold compared to the weakest active analog.
| Evidence Dimension | Antiproliferative potency (IC50) against Hep3B hepatocellular carcinoma cell line |
|---|---|
| Target Compound Data | IC50 = 5.76 µg/mL (compound 2f) |
| Comparator Or Baseline | Compounds 2a, 2b, 2c, 2e: IC50 range 7.66–11.60 µg/mL; Compound 2d: inactive |
| Quantified Difference | 1.33- to 2.01-fold lower IC50 (greater potency) vs. active comparators 2a–2c, 2e; inactive vs. 2d |
| Conditions | MTS assay; Hep3B cells; 24 h compound exposure; compounds tested at 500, 100, 50, 10, and 1 µg/mL [1] |
Why This Matters
For hepatocellular carcinoma research, selecting compound 2f over analogs 2a–2e provides the highest antiproliferative potency in the series, reducing the likelihood of false-negative results in Hep3B-based screening.
- [1] Hawash M, Jaradat N, Abualhasan M, Amer J, Levent S, Issa S, Ibrahim S, Ayaseh A, Shtayeh T, Mousa A. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-868. doi:10.1515/chem-2021-0078 View Source
